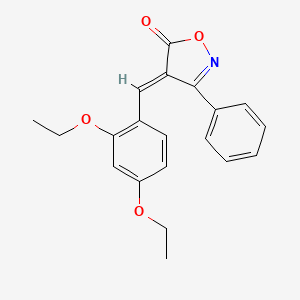
4-(3,4-dimethoxyphenyl)-7-(4-isopropoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethoxyphenyl)-7-(4-isopropoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C26H29NO5 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.20457303 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Pathways : Research has focused on developing efficient synthetic routes for quinolinedione derivatives and their analogs. For example, studies on the synthesis of disease-modifying antirheumatic drugs involved preparing metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, highlighting the methodologies for generating structurally complex quinolinediones with potential pharmacological activities (Baba et al., 1998).
Chemical Reactions : The reactivity of quinone methides, closely related to quinolinediones, has been explored, demonstrating their potential in cycloaddition reactions and the synthesis of heterocyclic compounds. This highlights the versatile chemistry of quinolinedione derivatives and their utility in synthesizing novel compounds (Chauncey & Grundon, 1990).
Potential Therapeutic Effects
Anticancer Activity : Certain quinolinedione derivatives have been evaluated for their anticancer properties. For instance, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives were synthesized and showed potent cytotoxicity against various tumor cell lines, suggesting that modifications on the quinolinedione scaffold could yield promising anticancer agents (Chen et al., 2013).
Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to quinolinediones, displayed significant growth inhibitory properties against cancer cell lines. This underscores the potential of quinolinedione analogs in developing new anticancer therapies (Deady et al., 2003).
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-7-(4-propan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-15(2)32-19-8-5-16(6-9-19)18-11-21-26(22(28)12-18)20(14-25(29)27-21)17-7-10-23(30-3)24(13-17)31-4/h5-10,13,15,18,20H,11-12,14H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKLLJOFKLPUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
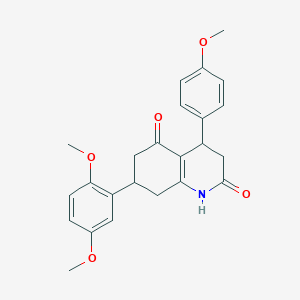
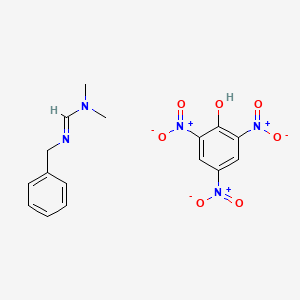
![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5580362.png)
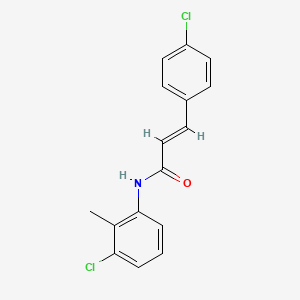

![3-methoxy-1-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]pyridin-2(1H)-one](/img/structure/B5580393.png)
![7-(4-phenoxybutanoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5580404.png)
![N,N-diethyl-4-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B5580411.png)
![2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5580412.png)
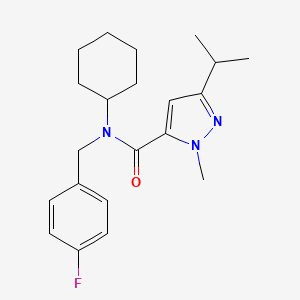

![N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]isonicotinamide](/img/structure/B5580439.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-3-pyridinylpropanamide](/img/structure/B5580441.png)
